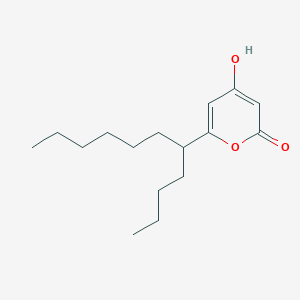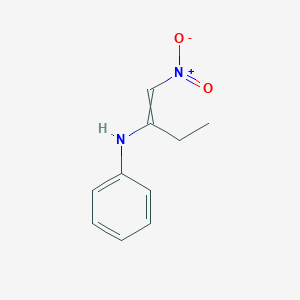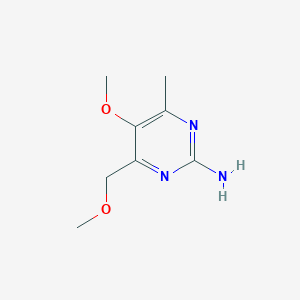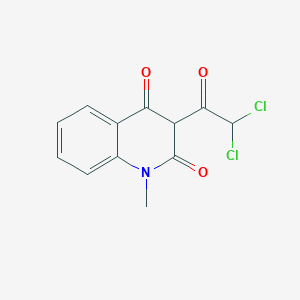![molecular formula C8H9Cl3N4O B14352893 [(E)-[(2,6-dichlorophenyl)hydrazinylidene]methyl]urea;hydrochloride](/img/structure/B14352893.png)
[(E)-[(2,6-dichlorophenyl)hydrazinylidene]methyl]urea;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(E)-[(2,6-dichlorophenyl)hydrazinylidene]methyl]urea;hydrochloride is a chemical compound that features a hydrazinylidene group attached to a 2,6-dichlorophenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-[(2,6-dichlorophenyl)hydrazinylidene]methyl]urea;hydrochloride typically involves the reaction of 2,6-dichlorophenylhydrazine with an appropriate aldehyde or ketone to form the hydrazone intermediate. This intermediate is then reacted with urea under acidic conditions to yield the final product. The reaction conditions often include the use of hydrochloric acid to facilitate the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the concentration of reactants to maximize yield and purity. The use of continuous flow reactors and other advanced manufacturing techniques could also be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
[(E)-[(2,6-dichlorophenyl)hydrazinylidene]methyl]urea;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazinylidene group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used under basic conditions.
Major Products
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
[(E)-[(2,6-dichlorophenyl)hydrazinylidene]methyl]urea;hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [(E)-[(2,6-dichlorophenyl)hydrazinylidene]methyl]urea;hydrochloride involves its interaction with specific molecular targets. The hydrazinylidene group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dichlorophenylhydrazine: Shares the 2,6-dichlorophenyl group but lacks the urea moiety.
2,6-Dichlorophenyl isothiocyanate: Contains the 2,6-dichlorophenyl group with an isothiocyanate functional group.
2,6-Dichlorophenol: A simpler compound with only the 2,6-dichlorophenyl group and a hydroxyl group.
Uniqueness
[(E)-[(2,6-dichlorophenyl)hydrazinylidene]methyl]urea;hydrochloride is unique due to the presence of both the hydrazinylidene and urea groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for a broader range of applications and interactions compared to its simpler analogs.
Propriétés
Formule moléculaire |
C8H9Cl3N4O |
|---|---|
Poids moléculaire |
283.5 g/mol |
Nom IUPAC |
[(E)-[(2,6-dichlorophenyl)hydrazinylidene]methyl]urea;hydrochloride |
InChI |
InChI=1S/C8H8Cl2N4O.ClH/c9-5-2-1-3-6(10)7(5)14-13-4-12-8(11)15;/h1-4,14H,(H3,11,12,13,15);1H |
Clé InChI |
LQMGXNGGJFXUDY-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC(=C(C(=C1)Cl)N/N=C/NC(=O)N)Cl.Cl |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)NN=CNC(=O)N)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Fluorophenyl)benzo[H]chromen-4-one](/img/structure/B14352810.png)
![3,4,7,8-Tetrahydropyrrolo[1,2-a]pyrimidin-6(2H)-one](/img/structure/B14352813.png)

![5-Amino-4-[2-(naphthalen-1-yl)hydrazinylidene]naphthalen-1(4H)-one](/img/structure/B14352831.png)
![(Butane-1,4-diyl)bis[ethyl(methyl)phenylsilane]](/img/structure/B14352833.png)



![Benzenecarboximidamide, N-[[(phenylamino)carbonyl]oxy]-](/img/structure/B14352858.png)





